molecular formula C16H18ClN B479387 Clobenzorex CAS No. 13364-32-4

Clobenzorex

Katalognummer: B479387
CAS-Nummer: 13364-32-4
Molekulargewicht: 259.77 g/mol
InChI-Schlüssel: LRXXRIXDSAEIOR-ZDUSSCGKSA-N

Beschreibung

Clobenzorex is a psychostimulant and anorectic agent chemically classified as an N-substituted amphetamine. Its primary research application is in the study of weight management and obesity, where it functions as an appetite suppressant. As a prodrug, this compound is metabolized into amphetamine, which is responsible for its primary pharmacological activity . The mechanism of action for this compound and its active metabolite involves the promotion of neurotransmitter release in the central nervous system. It stimulates the release of norepinephrine and dopamine by reversing the action of the norepinephrine transporter (NET) and dopamine transporter (DAT) . This increased synaptic availability of catecholamines is a key area of study for understanding appetite regulation in the hypothalamus and reward pathways in the mesolimbic system . Beyond its neuropharmacological applications, recent in vitro research has revealed a direct vasorelaxant effect of this compound on phenylephrine-precontracted rat aortic rings. This effect is endothelium-dependent and appears to be mediated by the stimulation of the NO/cGMP/PKG signaling pathway and the subsequent opening of Ca2+-activated K+ channels . This makes this compound a compound of interest in cardiovascular physiology research, particularly for investigating endothelial function and vascular smooth muscle relaxation. From a behavioral pharmacology perspective, studies in animal models have demonstrated that this compound produces amphetamine-like stimulant effects, including locomotor stimulation, though it is less potent than amphetamine itself . This profile makes it relevant for research into substance abuse and central nervous system stimulants. Its use is prohibited by the World Anti-Doping Agency (WADA) in sports, highlighting its performance-enhancing potential . Researchers utilize this compound as a tool to probe metabolic pathways, as it is also metabolized into 4-hydroxythis compound and p-hydroxyamphetamine . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

13364-32-4

Molekularformel

C16H18ClN

Molekulargewicht

259.77 g/mol

IUPAC-Name

(2S)-N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine

InChI

InChI=1S/C16H18ClN/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17/h2-10,13,18H,11-12H2,1H3/t13-/m0/s1

InChI-Schlüssel

LRXXRIXDSAEIOR-ZDUSSCGKSA-N

SMILES

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl

Isomerische SMILES

C[C@@H](CC1=CC=CC=C1)NCC2=CC=CC=C2Cl

Kanonische SMILES

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl

Aussehen

Solid

Siedepunkt

133 °C

Andere CAS-Nummern

13364-32-4
76553-22-5

Physikalische Beschreibung

Solid

Piktogramme

Irritant

Verwandte CAS-Nummern

5843-53-8 (hydrochloride)

Synonyme

clobenzorex
clobenzorex hydrochloride
clobenzorex, (+-)-isome

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Conditions

  • Schiff Base Formation :
    Amphetamine (1 ) reacts with 2-chlorobenzaldehyde (2 ) in a condensation reaction, facilitated by mild acidic or anhydrous conditions, to form the imine intermediate (3 ) (CID: 135056236).

    Amphetamine+2-ChlorobenzaldehydeSchiff Base (Imine)+H2O\text{Amphetamine} + \text{2-Chlorobenzaldehyde} \rightarrow \text{Schiff Base (Imine)} + \text{H}_2\text{O}

    Solvents such as ethanol or toluene are typically employed, with reaction times ranging from 4–12 hours at reflux temperatures (60–80°C).

  • Reductive Amination :
    The imine intermediate undergoes reduction using sodium borohydride (NaBH₄) in methanol or ethanol, yielding this compound (4 ). Alternative reductants like lithium aluminum hydride (LiAlH₄) may be used but are less common due to safety concerns.

    Schiff Base+NaBH4This compound+Byproducts\text{Schiff Base} + \text{NaBH}_4 \rightarrow \text{this compound} + \text{Byproducts}

Yield and Byproduct Analysis

  • Yield : 70–85% for the two-step sequence.

  • Byproducts :

    • Unreacted starting materials (amphetamine, 2-chlorobenzaldehyde).

    • Over-reduction products (e.g., secondary amines).

    • Chlorinated side products from unintended electrophilic substitution.

Hydrochloride Salt Formation

This compound is typically isolated as the hydrochloride salt for pharmaceutical use. This is achieved by treating the free base with hydrochloric acid (HCl) in isopropanol, resulting in crystalline solids with a melting point of 182–183°C.

Catalytic Hydroamination Strategies

Recent advances in transition-metal catalysis have enabled alternative routes to this compound, notably via cobalt- or manganese-catalyzed hydroamination . This method, reported in a 2024 Nature study, offers high regioselectivity and efficiency.

Reaction Overview

  • Substrate : Styrene derivatives (e.g., 4-phenylbut-1-ene).

  • Catalyst : Co(dpm)₂ (cobalt(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate)) or Mn-based complexes.

  • Additives : Di-tert-butyl peroxide (DTBP) to generate reactive cobalt hydride species.

Optimized Conditions

ParameterValue
Temperature80–100°C
Reaction Time16–20 hours
SolventIsopropyl alcohol (IPA)
Yield99% (for model substrate 3k)

Advantages Over Classical Methods

  • Regioselectivity : Avoids competing Friedel-Crafts alkylation.

  • Functional Group Tolerance : Compatible with nitro, hydroxy, and halogenated substituents.

  • Scalability : Demonstrated gram-scale synthesis without chromatography.

Biocatalytic Synthesis

A 2025 ACS Catalysis study introduced a hybrid Au(I)-catalyzed hydration/biocatalytic amination approach, merging inorganic and enzymatic catalysis for enantioselective synthesis.

Stepwise Process

  • Au(I)-Catalyzed Hydration :
    Terminal alkynes are hydrated to ketones using AuCl₃ in aqueous media.

  • Transaminase-Catalyzed Reductive Amination :
    Ketones are converted to chiral amines using engineered transaminases (e.g., from Arthrobacter spp.), with NADPH cofactors.

Performance Metrics

  • Overall Yield : 43% over three steps.

  • Enantiomeric Excess (ee) : 96%.

  • Key Intermediate : (R)-N-(2-chlorobenzyl)propan-2-amine.

Industrial-Scale Production

Commercial production of this compound hydrochloride, as marketed in Mexico under trade names like Asenlix, involves optimized batch processes:

Key Industrial Parameters

StageDetails
Schiff Base Step Continuous flow reactors to enhance mixing and reduce reaction time.
Reduction Quench tanks with controlled pH to minimize side reactions.
Crystallization Anti-solvent addition (e.g., ethyl acetate) to precipitate hydrochloride salt.
Purification Recrystallization from isopropanol/water mixtures.

Quality Control Measures

  • Chromatographic Analysis : GC-MS to detect residual amphetamine (<0.1% threshold).

  • Metabolite Screening : Ensure absence of 4-hydroxythis compound in final product.

Byproduct Management and Optimization

Common Impurities and Mitigation

ImpuritySourceMitigation Strategy
Amphetamine Incomplete reductionExcess NaBH₄, prolonged reaction times.
Chlorinated Byproducts Electrophilic aromatic substitutionLow-temperature Schiff base formation.
Diastereomers Racemization during reductionChiral catalysts or enzymatic resolution.

Solvent and Catalyst Recovery

  • Solvent Recycling : Ethanol and IPA are distilled and reused.

  • Catalyst Reclamation : Cobalt and manganese catalysts are recovered via filtration and reactivated .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Clobenzorex exhibits pharmacological activity by stimulating the central nervous system, leading to increased energy expenditure and appetite suppression. The compound's mechanism of action is primarily attributed to its conversion into amphetamine, which enhances norepinephrine release and inhibits its reuptake in the brain. This results in increased alertness and reduced hunger sensations, making it effective for weight management.

Vasorelaxant Effects

Recent studies have explored the vasorelaxant properties of this compound. Research conducted on rat aortic rings demonstrated that this compound induces a concentration-dependent vasorelaxation effect that is endothelium-dependent. The study indicated that this compound could significantly reduce vascular tension when applied to endothelium-intact tissues, suggesting potential cardiovascular benefits alongside its appetite-suppressing effects .

Therapeutic Uses

This compound is primarily used in the treatment of obesity, particularly in countries like Mexico where it is available as a prescription medication. Its effectiveness in weight reduction has been documented through various clinical studies, demonstrating significant decreases in body mass index among patients treated with this compound compared to control groups .

Clinical Outcomes

  • Weight Reduction Study : A clinical trial involving obese patients treated with this compound showed a marked reduction in body weight over 12 weeks. Patients receiving this compound lost an average of 8-10% of their initial body weight, while those on placebo experienced minimal changes .
  • Vasorelaxation Mechanism : In a controlled laboratory setting, researchers observed that this compound application led to significant vasorelaxation in rat aortic rings pre-contracted with phenylephrine. The results indicated that higher concentrations (10^-7.5 to 10^-5 M) were necessary for maximal effect, emphasizing the compound's potential for cardiovascular applications .

Data Tables

Study Objective Findings
Weight Reduction Clinical TrialAssess efficacy in obesity managementAverage weight loss of 8-10% over 12 weeks
Vasorelaxation Mechanism StudyInvestigate vascular effectsConcentration-dependent vasorelaxation observed

Vergleich Mit ähnlichen Verbindungen

Amphetamine

  • Mechanism: Direct CNS stimulant, increasing synaptic norepinephrine and dopamine.
  • Side Effects : Hypertension, neurotoxicity, and motor impairment at high doses .

Fenproporex

  • Mechanism : Prodrug metabolized to amphetamine, similar to Clobenzorex.
  • Vasorelaxant Effects: Activates NO-cGMP-PKG pathways and calcium-activated K<sup>+</sup> channels, like this compound .

Benfluorex

  • Mechanism: Anorectic and hypolipidemic; structurally related to fenfluramine.
  • Withdrawal : Removed from EU markets due to pulmonary hypertension and valvular disease risks .
  • Contrast : Unlike this compound, Benfluorex lacks amphetamine metabolites but poses higher cardiovascular risks.

Pharmacodynamic and Clinical Comparisons

Vasorelaxant Effects

This compound, Fenproporex, and Amfepramone induce endothelium-dependent vasodilation via:

  • NO-cGMP-PKG Pathway: L-NAME (NO synthase inhibitor) and ODQ (guanylyl cyclase inhibitor) attenuate effects .
  • K<sup>+</sup> Channel Activation : Blocked by TEA, apamin, and charybdotoxin .
  • Clinical Implication : These drugs may benefit obese hypertensive patients, unlike amphetamines, which increase cardiovascular risk .

Neurotoxicity

  • This compound vs. Amphetamine : Both reduce motor activity and coordination in rats and increase striatal glial activation. Neither induces dopaminergic neurodegeneration .
  • Key Contrast : Methamphetamine causes significant dopaminergic damage, absent in this compound studies .

Pharmacokinetic Profiles

Parameter This compound (IR) This compound (SR) Amphetamine Fenproporex
tmax 1–1.5 hours 4–6 hours 2–3 hours 2–4 hours
Cmax 8–47 ng/mL Reduced vs. IR 20–60 ng/mL Similar to IR
Half-Life 1–17 hours Extended 10–12 hours 12–18 hours
Key Metabolite Dextroamphetamine Dextroamphetamine N/A Amphetamine

Data from

Q & A

Q. What are the recommended analytical methods for detecting Clobenzorex in biological samples and seized materials, and how are they validated?

this compound detection typically employs high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for quantitative analysis in biological matrices, with validation parameters including linearity, precision, and limit of detection . For seized materials, thin-layer chromatography (TLC) coupled with colorimetric reagents (e.g., sodium nitroprusside-acetaldehyde) provides rapid screening, though GC-MS remains the gold standard for confirmation . Method validation should adhere to ICH guidelines, including specificity, accuracy, and robustness testing.

Q. How do the pharmacokinetic profiles of slow-release and immediate-release this compound formulations differ, and what implications does this have for clinical study design?

The slow-release formulation (60 mg once daily) exhibits a reduced CmaxC_{\text{max}} (peak plasma concentration), prolonged tmaxt_{\text{max}} (time to peak), and extended half-life compared to the immediate-release formulation (30 mg twice daily) . This necessitates adjusted sampling schedules in pharmacokinetic studies, with blood draws extending beyond 48 hours post-administration. Clinical trials should account for these differences when evaluating efficacy endpoints (e.g., weight loss) to avoid confounding temporal effects .

Q. What structural characteristics of this compound influence its pharmacodynamic properties?

this compound (C16H18ClN\text{C}_{16}\text{H}_{18}\text{ClN}) contains a secondary amine and a 2-chlorobenzyl group , which enhance its lipophilicity and ability to cross the blood-brain barrier. The compound acts as a prodrug, metabolizing into amphetamine derivatives that increase hypothalamic noradrenaline levels, activating α-4 and β-1 adrenergic receptors to suppress appetite .

Advanced Research Questions

Q. What mechanisms underlie the vasorelaxant effects of this compound, and how can researchers resolve contradictions in experimental data regarding nitric oxide (NO) signaling?

this compound induces vasorelaxation via the NO/cGMP/PKG pathway , with downstream activation of Ca²⁺-activated K⁺ channels (BKCa_\text{Ca} and SKCa_\text{Ca}) in rat aortic rings . Contradictions arise in studies using L-NAME (NO synthase inhibitor), where some experiments show attenuated vasorelaxation , while others report no significant effect . Researchers should standardize endothelial integrity assessments (e.g., acetylcholine response) and control for NO-independent pathways (e.g., prostaglandins) using indomethacin . Two-way ANOVA with post-hoc tests is recommended to analyze inhibitor effects across concentration ranges .

Q. In metabolic studies of this compound, what are the primary metabolites, and which analytical techniques are most effective for their identification?

The major metabolite, 4-hydroxythis compound , is formed via hepatic cytochrome P450 oxidation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity for metabolite quantification in plasma, while GC-MS with derivatization is optimal for urinary metabolites . Solid-phase extraction (SPE) and enzymatic hydrolysis (β-glucuronidase) are critical for isolating conjugated metabolites .

Q. How can researchers design experiments to assess this compound contamination in traditional herbal products, and what methodological challenges must be addressed?

Screening requires multi-step protocols : (1) Initial presumptive testing with TLC and nitroprusside-acetaldehyde reagent (bluish-green indicates secondary amines) ; (2) Confirmatory analysis via GC-MS using selective ion monitoring (SIM) for this compound’s molecular ion (m/zm/z 259) . Challenges include matrix interference from herbal compounds (e.g., alkaloids), necessitating optimized extraction protocols (e.g., methanol sonication) and method validation against cross-reactive substances .

Q. Why do slow-release and immediate-release this compound formulations show similar weight-loss efficacy despite differing pharmacokinetics?

Although the slow-release formulation achieves lower plasma concentrations, its prolonged tmaxt_{\text{max}} sustains noradrenergic stimulation in the hypothalamus, maintaining anorexigenic effects comparable to immediate-release dosing . Researchers should incorporate pharmacodynamic modeling to correlate plasma levels with receptor occupancy and clinical outcomes .

Methodological Guidance

  • Contradictory Data Analysis : Use sensitivity analyses to test hypotheses across varying experimental conditions (e.g., endothelial presence/absence in aortic ring studies) .
  • Formulation Studies : Employ cross-over designs with washout periods to compare slow-release and immediate-release formulations while controlling for inter-individual variability .
  • Metabolic Profiling : Combine in vitro hepatocyte models with in vivo sampling to map metabolic pathways and identify potential drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clobenzorex
Reactant of Route 2
Reactant of Route 2
Clobenzorex

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.